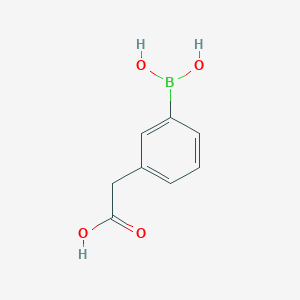
2-(3-Boronophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Boronophenyl)acetic acid, also referred to as BPA, is a derivative of boronic acid . It has the molecular formula C8H9BO4 and a molecular weight of 179.97 g/mol . The IUPAC name for this compound is 2-(3-boronophenyl)acetic acid .
Synthesis Analysis
In scientific research, 2-(3-Boronophenyl)acetic acid has demonstrated its utility in numerous applications. It has found value in polymer synthesis, serving as a catalyst in organic reactions, and as a reagent for the production of other boronic acids .Molecular Structure Analysis
The InChI code for 2-(3-Boronophenyl)acetic acid is InChI=1S/C8H9BO4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4,12-13H,5H2,(H,10,11) . The Canonical SMILES for this compound is B(C1=CC(=CC=C1)CC(=O)O)(O)O .Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 3 . The topological polar surface area of the compound is 77.8 Ų .Aplicaciones Científicas De Investigación
Lewis Acid Catalyst in Organic Chemistry
Tris(pentafluorophenyl)borane, a boron Lewis acid similar to 2-(3-Boronophenyl)acetic acid, is known for its role as an activator in Ziegler-Natta chemistry. It's increasingly used as a catalyst or reagent in organic and organometallic chemistry, including hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. It can induce unusual reactions and stabilize uncommon coordination geometries of carbon (Erker, 2005).
Chromatographic Analysis
A method for determining 2-(o-chlorophenyl)-2-(p-chlorophenyl)-acetic acid in biological fluids, related to 2-(3-Boronophenyl)acetic acid, has been developed. This involves ether extraction and derivatization with boron trifluoride-methanol, suggesting the potential for similar analytical applications for 2-(3-Boronophenyl)acetic acid (Guilford et al., 1980).
Catalysis in Synthesis
Boronic acid, a key component of 2-(3-Boronophenyl)acetic acid, accelerates the synthesis of α-sulfanyl-substituted indole-3-acetic acids. This involves catalyzing the activation of α-hydroxy groups and intramolecular assistance by free carboxylic acids (Das et al., 2017).
Annulation Reactions
Palladium(II)-catalyzed annulation of alkynes with phenylboronic acids, including compounds like (2-boronophenyl)acetate, results in the formation of indenones and naphthols. This showcases the use of boron-containing compounds in complex organic synthesis (Tsukamoto & Kondo, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-boronophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4,12-13H,5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOJWKCPHDCNQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC(=O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626017 |
Source


|
| Record name | (3-Boronophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Boronophenyl)acetic acid | |
CAS RN |
914397-60-7 |
Source


|
| Record name | (3-Boronophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Carboxymethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1371167.png)
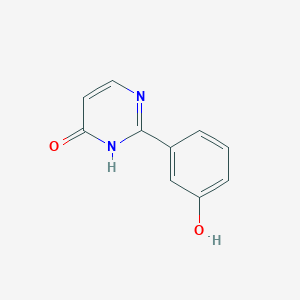
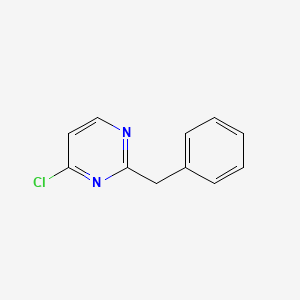

![3-[(4-Cyano-2-fluorophenyl)amino]propanamide](/img/structure/B1371173.png)
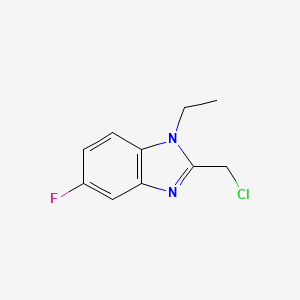

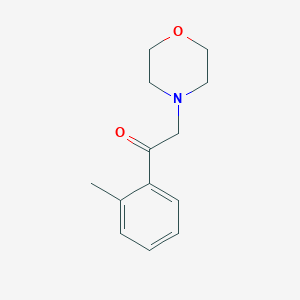
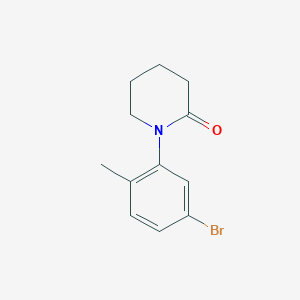
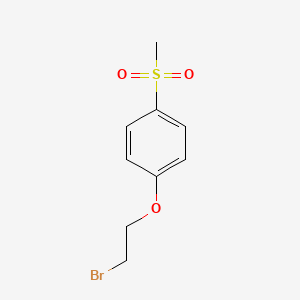
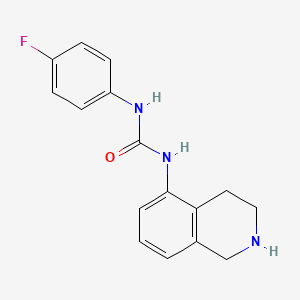
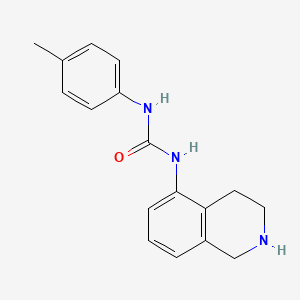
![(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1371187.png)
amine](/img/structure/B1371189.png)